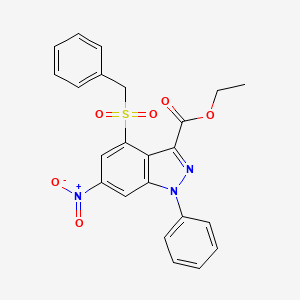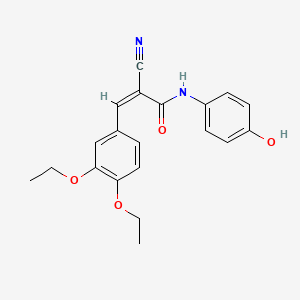
ETHYL 6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXYLATE
Descripción general
Descripción
ETHYL 6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Sulfonylation: Addition of the sulfonyl group to the indazole ring.
Esterification: Formation of the ethyl ester group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and alcohols for esterification. The reactions are typically carried out under controlled temperatures and with appropriate catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the aromatic rings.
Aplicaciones Científicas De Investigación
ETHYL 6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
ETHYL 6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXYLATE can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Lacks the nitro and sulfonyl groups, resulting in different chemical properties and applications.
6-Nitro-1H-indazole: Contains the nitro group but lacks the sulfonyl and ester groups, leading to variations in reactivity and biological activity.
4-Phenyl-1H-indazole:
The presence of the nitro, phenyl, and sulfonyl groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 4-benzylsulfonyl-6-nitro-1-phenylindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-2-32-23(27)22-21-19(25(24-22)17-11-7-4-8-12-17)13-18(26(28)29)14-20(21)33(30,31)15-16-9-5-3-6-10-16/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGQKHIHWQKJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-CYCLOPENTYL-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B3509889.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(2,5-DICHLOROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B3509895.png)
![4-chloro-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B3509906.png)
![5-[(4-tert-butylphenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B3509919.png)
![1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B3509925.png)
![methyl 2-({5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoyl}amino)benzoate](/img/structure/B3509928.png)
![N-(2,4-difluorophenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3509930.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3509938.png)
![N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide](/img/structure/B3509941.png)
![5-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3509948.png)
![METHYL 2-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}ACETATE](/img/structure/B3509960.png)
![2,4-DIMETHYL-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-3H-1,5-BENZODIAZEPIN-3-IMINE](/img/structure/B3509980.png)
![2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B3509986.png)

